

Introduction: Elucidating the Structure of a Versatile Building Block

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Compound of Interest

Compound Name: *2-Allyloxyphenylboronic acid*

CAS No.: 151414-76-5

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2-Allyloxyphenylboronic acid is a bifunctional organic compound of significant interest in synthetic chemistry. Its utility stems from the presence of two key reactive sites: a boronic acid moiety, which is a cornerstone of Suzuki-Miyaura cross-coupling reactions, and an allyl group, which can participate in a wide array of transformations including metathesis, isomerization, and oxidation. The precise structural verification of this molecule is paramount for its successful application in multi-step syntheses and drug discovery pipelines.

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy stands as the most powerful and accessible analytical technique for the unambiguous structural elucidation of **2-Allyloxyphenylboronic acid**. This guide provides a comprehensive analysis of its ^1H NMR spectrum, delving into the theoretical underpinnings, practical experimental considerations, and detailed interpretation of the spectral data.

Foundational Principles: Decoding the ^1H NMR Spectrum

The ^1H NMR spectrum of **2-Allyloxyphenylboronic acid** is governed by three core principles that translate molecular structure into observable data.^{[1][2]}

- **Chemical Shift (δ):** The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting

their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[3][4]

- Integration: The area under each signal is directly proportional to the number of protons it represents. This provides a quantitative ratio of the different types of protons in the molecule.
- Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet) arises from the magnetic influence of non-equivalent protons on adjacent carbons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and spatial relationship of protons.

Structural Analysis: Predicting the ^1H NMR Spectrum

The structure of **2-Allyloxyphenylboronic acid** contains three distinct proton environments: the aromatic ring, the allyl group, and the boronic acid hydroxyls. Each environment gives rise to a characteristic set of signals.

The Aromatic Region ($\delta \approx 6.8\text{--}8.0$ ppm)

The phenyl ring is asymmetrically substituted with an electron-donating allyloxy group (-O-allyl) and an electron-withdrawing boronic acid group (-B(OH)₂). This ortho-substitution pattern breaks the symmetry of the ring, rendering all four aromatic protons chemically non-equivalent. Their expected chemical shifts and multiplicities are influenced by both electronic effects and through-space coupling. Protons on aromatic rings typically appear in the 6.5-8.0 ppm range.[4]

The Allyl Group Region ($\delta \approx 4.5\text{--}6.2$ ppm)

The allyl group (-OCH₂-CH=CH₂) presents a classic and information-rich system.

- Vinylic Protons ($\delta \approx 5.0\text{--}6.2$ ppm): The three protons on the double bond are all non-equivalent. The internal proton (-CH=) is coupled to the two terminal protons (=CH₂) and the two allylic protons (-OCH₂-), resulting in a complex multiplet. The terminal protons often exhibit distinct chemical shifts due to their cis and trans relationships to the internal proton, showing characteristic geminal, cis, and trans coupling constants.[5] The restricted rotation around the C=C double bond is a key factor in their non-equivalence.[6]

- Allylic Protons ($\delta \approx 4.5\text{--}4.7$ ppm): The two protons of the $-\text{OCH}_2-$ group are adjacent to both an oxygen atom and the vinyl group. The electronegative oxygen deshields them, shifting them downfield. They are coupled to the internal vinylic proton, typically appearing as a doublet or a narrow multiplet.

The Boronic Acid Protons (δ variable, often broad)

The two hydroxyl protons of the boronic acid group ($-\text{B}(\text{OH})_2$) are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange often leads to a single, broad signal that can appear over a wide chemical shift range. In many cases, especially in protic solvents like methanol- d_4 or D_2O , these protons exchange completely with the deuterium from the solvent and become invisible in the spectrum.^{[1][7]}

Predicted Data Summary

The following table summarizes the anticipated ^1H NMR spectral data for **2-Allyloxyphenylboronic acid**.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)
H-Ar (ortho to B(OH) ₂)	7.6 - 7.9	1H	dd (doublet of doublets)	J _{ortho} \approx 7-9, J _{meta} \approx 1-3
H-Ar (para to B(OH) ₂)	7.2 - 7.5	1H	dt (doublet of triplets)	J _{ortho} \approx 7-9, J _{meta} \approx 1-3
H-Ar (ortho to O-allyl)	6.8 - 7.1	1H	dt (doublet of triplets)	J _{ortho} \approx 7-9, J _{meta} \approx 1-3
H-Ar (meta to B(OH) ₂)	6.8 - 7.1	1H	dd (doublet of doublets)	J _{ortho} \approx 7-9, J _{meta} \approx 1-3
-OCH ₂ -	4.5 - 4.7	2H	d (doublet) or m (multiplet)	J \approx 5-6
-CH=CH ₂	5.9 - 6.2	1H	ddt (doublet of doublet of triplets)	J _{trans} \approx 17, J _{cis} \approx 10, J _{allyl} \approx 5
-CH=CH ₂ (trans)	5.3 - 5.5	1H	dq (doublet of quartets)	J _{trans} \approx 17, J _{gem} \approx 1.5
-CH=CH ₂ (cis)	5.2 - 5.4	1H	dq (doublet of quartets)	J _{cis} \approx 10, J _{gem} \approx 1.5
-B(OH) ₂	4.0 - 9.0 (or not observed)	2H	br s (broad singlet)	N/A

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of the NMR spectrum is critically dependent on proper sample preparation.^[8] This is especially true for boronic acids, which are prone to oligomerization.

Causality in Solvent Selection

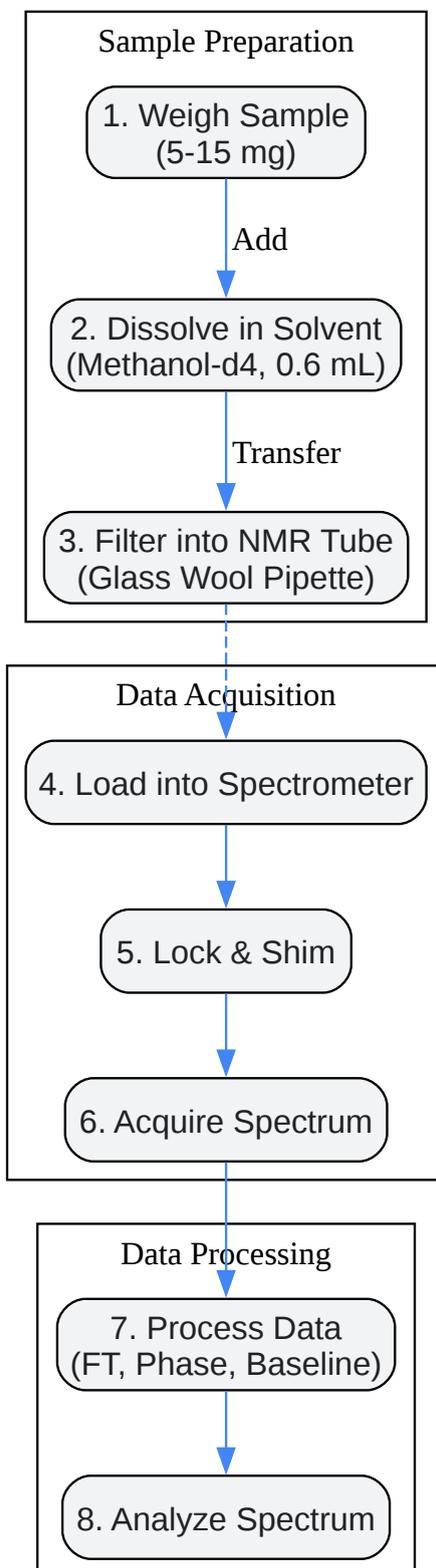
The choice of deuterated solvent is the most critical decision. Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[9] This equilibrium can lead to complex or uninterpretable spectra with multiple sets of peaks.

- CDCl_3 (Deuterated Chloroform): A common, non-polar solvent. It is often used but can promote boroxine formation, leading to spectral complexity.[7] Furthermore, it can become acidic over time, potentially degrading acid-sensitive compounds.[10][11]
- DMSO-d_6 (Deuterated Dimethyl Sulfoxide): A polar, aprotic solvent that is excellent for dissolving polar analytes. Its hydrogen-bond accepting nature can help break up boroxine oligomers.
- Methanol-d_4 (Deuterated Methanol): A polar, protic solvent. This is often the solvent of choice for boronic acids. The alcohol readily interacts with the boronic acid, effectively breaking the B-O-B bonds of the boroxine trimer and ensuring the compound is analyzed in its monomeric form.[7] The primary drawback is that the acidic B(OH)_2 protons will exchange with the solvent's deuterium and become unobservable.

Step-by-Step Sample Preparation Protocol

- **Material Preparation:** Ensure the **2-Allyloxyphenylboronic acid** sample is dry and free of non-volatile impurities. Typically, 5-15 mg of the compound is sufficient for a standard ^1H NMR experiment.[11]
- **Solvent Dispensing:** In a clean, dry vial, dissolve the weighed sample in approximately 0.6 mL of a chosen deuterated solvent (Methanol-d_4 is recommended).
- **Filtration (Critical Step):** To remove any particulate matter that can degrade spectral resolution, filter the sample solution directly into a high-quality NMR tube (e.g., Wilmad, Norell).[8] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
- **Referencing:** While the residual solvent peak is often used as a secondary reference, an internal standard like tetramethylsilane (TMS) can be used for ultimate precision.[2] If using pre-spiked solvent, ensure the TMS concentration is low to avoid overwhelming the spectrum.

- Labeling: Clearly label the NMR tube cap with a unique identifier.



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Caption: Experimental workflow for NMR analysis.

Instrument Parameters

For a standard ^1H NMR experiment on a 400 MHz spectrometer, the following parameters are typical:

Parameter	Recommended Value	Rationale
Spectrometer Frequency	400 MHz	Standard for routine analysis.
Number of Scans (NS)	16 - 64	Balances signal-to-noise with time; increase for dilute samples.
Relaxation Delay (D1)	1 - 2 seconds	Allows for protons to relax between pulses for accurate integration.
Acquisition Time (AQ)	2 - 4 seconds	Determines digital resolution.
Pulse Width (P1)	~9-11 μs (for 90°)	Calibrated to ensure uniform excitation of all protons.

Concluding Insights

The ^1H NMR spectrum of **2-Allyloxyphenylboronic acid** is a rich source of structural information. A systematic approach, beginning with the prediction of chemical shifts and coupling patterns, is essential for accurate interpretation. The most critical experimental variable is the choice of solvent, with protic solvents like methanol- d_4 being highly effective at simplifying the spectrum by preventing boroxine formation. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this valuable synthetic intermediate, ensuring its reliable performance in subsequent chemical applications.

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